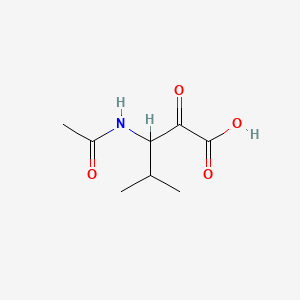![molecular formula C14H18N2O2 B13828515 tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)
tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate: is a chemical compound with the molecular formula C14H18N2O2. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-phenylethyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of bases such as cesium carbonate (Cs2CO3) and solvents like 1,4-dioxane .
Análisis De Reacciones Químicas
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular processes and functions .
Comparación Con Compuestos Similares
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
N-(tert-Butoxycarbonyl)ethanolamine: Known for its use in the preparation of O-substituted hydroxylamines.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate: Utilized in pharmaceutical research.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Clave InChI |
PMCZSKSPRUQIOF-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C#N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


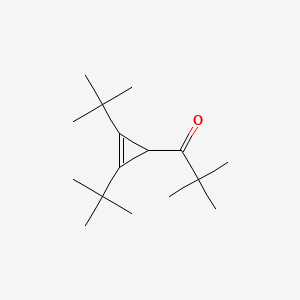
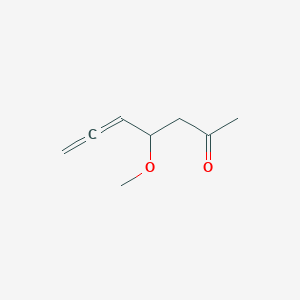
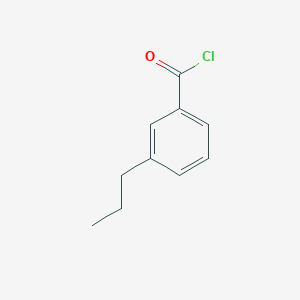

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)

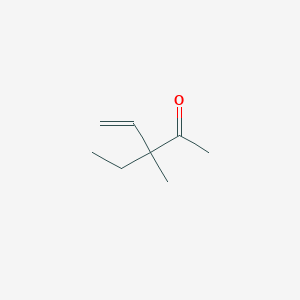
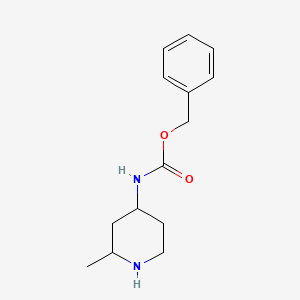
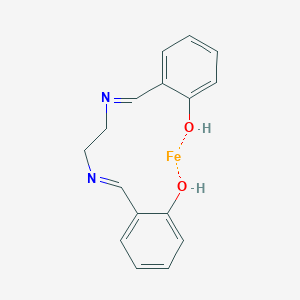

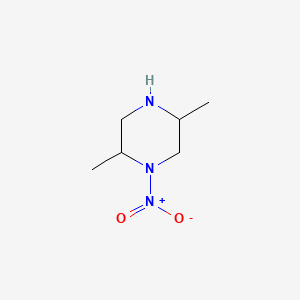
![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
